molecular formula C16H16FN3O2S B4522053 6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B4522053
M. Wt: 333.4 g/mol
InChI Key: MPTCYCXZENXCRR-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative featuring a 2-fluorophenyl group at position 6 and a thiomorpholinyl-linked oxoethyl chain at position 2. The pyridazinone core is a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties . The 2-fluorophenyl substituent enhances lipophilicity and binding affinity to biological targets, while the thiomorpholinyl group (a sulfur-containing morpholine analog) may improve metabolic stability and selectivity compared to oxygen-containing analogs .

Properties

IUPAC Name

6-(2-fluorophenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-13-4-2-1-3-12(13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCYCXZENXCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction involving a thiomorpholine derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Features

Key Structural Attributes:

  • Pyridazinone Core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions with target proteins.
  • 6-(2-Fluorophenyl) Group : Introduces electron-withdrawing effects, enhancing receptor binding and resistance to oxidative metabolism.
  • 2-[2-Oxo-2-(4-thiomorpholinyl)ethyl] Chain : The thiomorpholinyl moiety provides conformational flexibility and sulfur-based interactions (e.g., van der Waals forces, hydrogen bonding) critical for enzyme inhibition .

Comparison with Structural Analogs

Key Observations:

Substituent Effects at Position 6 :

  • Fluorophenyl and chlorophenyl groups enhance enzyme inhibition (e.g., MAO-B) due to their electron-withdrawing nature, while methoxyphenyl improves analgesic activity via polar interactions .
  • The 2-fluorophenyl group in the target compound may offer better metabolic stability than chlorophenyl analogs .

Position 2 Side Chain Modifications :

  • Thiomorpholinyl derivatives (target compound) are hypothesized to exhibit superior selectivity for MAO-B over MAO-A compared to piperazinyl analogs (e.g., compound in ) due to reduced basicity and steric bulk .
  • Piperazinyl and morpholinyl groups are common in MAO inhibitors, but sulfur in thiomorpholinyl may enhance blood-brain barrier penetration .

Biological Activity Trends :

  • MAO-B inhibition correlates with the presence of fluorinated aryl groups and flexible side chains (e.g., IC50 = 0.013 µM for 4-chlorophenyl-piperazinyl analog) .
  • Anti-inflammatory activity is prominent in compounds with simpler substituents (e.g., 6-[4-(2-fluorophenyl)piperazinyl] derivative) .

Biological Activity

6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyridazinone core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the 2-fluorophenyl group : This may involve nucleophilic substitution reactions.
  • Attachment of the thiomorpholine moiety : Accomplished through nucleophilic addition or substitution reactions.

Inhibitory Effects on Monoamine Oxidase

Recent studies have highlighted the compound's inhibitory effects on MAO-A and MAO-B. For instance, a related study reported that derivatives containing the 2-fluorophenyl group exhibited significant inhibition of MAO-B with varying IC50 values. The most potent derivative showed an IC50 value of 0.013 µM, indicating strong inhibitory activity against MAO-B compared to MAO-A .

Cytotoxicity Studies

Cytotoxicity assessments were performed using L929 fibroblast cells. The compound demonstrated minimal cytotoxic effects at lower concentrations, with IC50 values indicating that it is less toxic than some other derivatives tested. Specifically, one derivative caused complete cell death at higher concentrations (50 and 100 µM), while the compound did not induce significant cytotoxicity even at elevated doses .

Molecular docking studies have been conducted to elucidate the binding interactions of the compound with MAO enzymes. The presence of fluorine and thiomorpholine groups enhances binding affinity, suggesting that these functional groups play a crucial role in the selectivity and potency of MAO inhibition. The binding modes indicate favorable interactions with specific residues in the active site of MAO-B, reinforcing its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity Summary

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Cytotoxicity (IC50 in L929)
T11.570.013120.8>100 µM
T34.190.039107.427.05 µM
T6Not specified0.013High120.6 µM

The table summarizes key findings from various studies on related compounds, highlighting their biological activities and cytotoxic profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Steps : Multi-step reactions often involve coupling the fluorophenyl group to the pyridazinone core, followed by thiomorpholine derivatization. Key intermediates may require protection/deprotection strategies to avoid side reactions .
  • Critical Parameters :
    • Temperature : Moderate heating (50–80°C) improves solubility of intermediates in polar aprotic solvents like DMF or DMSO .
    • Solvent Choice : Ethanol or THF is preferred for nucleophilic substitutions, while DMF aids in amide bond formation .
    • Catalysts : Palladium-based catalysts may enhance coupling efficiency for aromatic moieties .
  • Yield Optimization : Use HPLC or LC-MS to monitor reaction progress and isolate impurities. Adjust stoichiometry (e.g., 1.2 equivalents of thiomorpholine) to drive reactions to completion .

Q. What spectroscopic and computational methods are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks using DEPT-135 to differentiate CH3, CH2, and quaternary carbons. The fluorophenyl group shows characteristic splitting patterns (e.g., doublets at ~7.1–7.5 ppm) .
    • 19F NMR : Confirms the presence and position of the fluorine atom (δ ≈ -110 ppm for ortho-substituted fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 388.1234) and detects fragmentation patterns .
  • Computational Tools : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and optimize geometry for docking studies .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinones targeting phosphodiesterases) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination .
    • Cell Viability : Screen against cancer lines (e.g., HCT-116) using MTT assays at 10–100 μM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out DMSO toxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks :
    • Batch Variability : Compare multiple synthetic batches via HPLC purity (>98%) and elemental analysis .
    • Assay Conditions : Standardize protocols (e.g., serum-free media, consistent cell passage numbers) to minimize variability .
  • Mechanistic Studies :
    • Binding Affinity : Use SPR or ITC to quantify target interactions. Discrepancies may arise from off-target effects (e.g., thiomorpholine’s chelation of metal ions) .
    • Metabolite Profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites contributing to contradictory results .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Structural Modifications :
    • Bioisosteres : Replace the thiomorpholine sulfur with a carbonyl group to reduce oxidation susceptibility while maintaining hydrogen-bonding capacity .
    • Deuteriation : Substitute labile hydrogens (e.g., α to the pyridazinone carbonyl) with deuterium to slow CYP450-mediated degradation .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to flag metabolic hotspots. Validate with hepatic microsome assays (e.g., t1/2 > 30 mins) .

Q. How can crystallography and molecular docking elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase domain) to resolve binding modes. Refinement in PHENIX/CCP4 Suite reveals key interactions (e.g., hydrogen bonds with Asp184) .
  • Docking Workflow :
    • Protein Preparation : Remove water molecules and add polar hydrogens using AutoDock Tools.
    • Grid Box : Center on the active site (coordinates derived from PDB: 4HX3).
    • Scoring : Compare Glide SP and MM-GBSA scores to rank poses. Validate with mutagenesis (e.g., alanine scanning of predicted contact residues) .

Q. What statistical approaches are suitable for analyzing dose-response data in animal models?

Methodological Answer:

  • Experimental Design : Use a randomized block design with n ≥ 6 per group to account for inter-subject variability. Include vehicle, low/mid/high dose (e.g., 10, 30, 100 mg/kg) .
  • Analysis :
    • Nonlinear Regression : Fit dose-response curves (log[inhibitor] vs. normalized response) in GraphPad Prism to calculate ED50 and Hill slopes.
    • ANOVA with Tukey’s Test : Compare means across groups; report p < 0.05 as significant .
  • Handling Outliers : Apply Grubbs’ test (α = 0.05) to exclude biologically implausible data points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.